molecular formula C22H38NO5P B063609 AEA-P CAS No. 183323-26-4

AEA-P

Cat. No.: B063609
CAS No.: 183323-26-4
M. Wt: 427.5 g/mol
InChI Key: PZPHIQQEQWCEGG-DOFZRALJSA-N
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Description

Anandamide 0-phosphate is a derivative of anandamide, an endocannabinoid that plays a crucial role in the endocannabinoid system Anandamide is known for its involvement in regulating various physiological processes, including mood, appetite, pain sensation, and memory

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anandamide 0-phosphate typically involves the phosphorylation of anandamide. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful formation of the phosphorylated product.

Industrial Production Methods

Industrial production of anandamide 0-phosphate may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Anandamide 0-phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert anandamide 0-phosphate into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dephosphorylated forms.

Scientific Research Applications

Anandamide 0-phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as pain, inflammation, and neurodegenerative diseases.

    Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

Anandamide 0-phosphate exerts its effects by interacting with specific molecular targets and pathways. It is believed to modulate the activity of cannabinoid receptors (CB1 and CB2) and the vanilloid receptor (TRPV1). These interactions can influence various signaling pathways, leading to changes in cellular functions and physiological responses. The exact mechanism of action may involve the regulation of intracellular calcium levels, activation of protein kinases, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Anandamide: The parent compound, known for its role in the endocannabinoid system.

    N-arachidonoylethanolamine: Another derivative of anandamide with similar biological activities.

    2-Arachidonoylglycerol: An endocannabinoid with similar receptor interactions.

Uniqueness

Anandamide 0-phosphate is unique due to its phosphorylated structure, which may confer distinct biological properties and potential therapeutic applications. Its ability to modulate different signaling pathways compared to its non-phosphorylated counterparts makes it a valuable compound for scientific research.

Properties

IUPAC Name

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28-29(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H2,25,26,27)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPHIQQEQWCEGG-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347695
Record name Anandamide 0-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183323-26-4
Record name Anandamide 0-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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